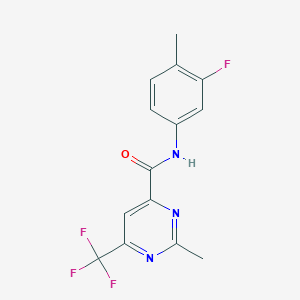
1,4-ビス((3,5-ジメチルイソキサゾール-4-イル)メトキシ)ベンゼン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields of research. This compound features a benzene ring substituted with two 3,5-dimethylisoxazol-4-yl groups connected via methoxy linkages. The presence of the isoxazole rings imparts distinct chemical and biological properties to the compound.
科学的研究の応用
1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene has several applications in scientific research:
作用機序
Target of Action
The primary target of the compound 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene is BRD4 , a protein that plays a crucial role in transcriptional regulation . BRD4 inhibitors have demonstrated promising potential in cancer therapy .
Mode of Action
1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene interacts with its target BRD4 by inhibiting its activity. This inhibition is quantified by an IC50 value, which is a measure of the potency of the compound in inhibiting biological or biochemical function .
Biochemical Pathways
The inhibition of BRD4 by 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene affects various biochemical pathways. It modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Result of Action
The result of the action of 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene is significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . The compound also exhibits a moderate inhibitory effect on PARP1 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with 3,5-dimethylisoxazol-4-ylmethanol under appropriate conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the isoxazole rings.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the isoxazole rings, while reduction can lead to the formation of reduced isoxazole derivatives.
類似化合物との比較
Similar Compounds
4-(3,5-Dimethylisoxazol-4-yl)methoxybenzaldehyde: This compound shares the isoxazole moiety but differs in the substitution pattern on the benzene ring.
1,4-Bis((3,5-dimethylisoxazol-4-yl)methyl)benzene: Similar to the target compound but with methyl linkages instead of methoxy.
Uniqueness
1,4-Bis((3,5-dimethylisoxazol-4-yl)methoxy)benzene is unique due to its specific substitution pattern and the presence of methoxy linkages, which influence its chemical reactivity and biological activity. This distinct structure allows for diverse applications and interactions that are not observed with similar compounds.
特性
IUPAC Name |
4-[[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenoxy]methyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-17(13(3)23-19-11)9-21-15-5-7-16(8-6-15)22-10-18-12(2)20-24-14(18)4/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXQRWBKIRZZOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)OCC3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2566090.png)
![2,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566093.png)
![1-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2566094.png)

![2-Chloro-N-(cyclopropylmethyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]acetamide](/img/structure/B2566097.png)
![(2Z)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2566100.png)



